2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester
Overview
Description
2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C18H23NO5 and a molecular weight of 333.38 g/mol . It is a white solid that is typically stored at temperatures between 0-5°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester involves several steps. One common method includes the reaction of indole derivatives with tert-butyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions typically involve an aqueous environment and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
This compound has several applications in scientific research. It is used in the synthesis of indole derivatives, which are important in the development of pharmaceuticals and biologically active compounds . Indole derivatives have shown potential in treating cancer, microbial infections, and various disorders . Additionally, 2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester is used in organic synthesis as a protecting group for amines, facilitating the selective modification of molecules .
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester involves its role as a protecting group in organic synthesis . It temporarily masks reactive sites on molecules, allowing for selective reactions to occur at other positions. This compound interacts with molecular targets through covalent bonding, forming stable intermediates that can be further manipulated in synthetic pathways .
Comparison with Similar Compounds
Similar compounds to 2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester include other indole derivatives and tert-butyl esters . For example, tert-butyl 2-(tert-butoxycarbonyl)oxy-1H-indole-1-carboxylate and tert-butyl 2-(tert-butoxycarbonyl)oxy-1H-indole-3-carboxylate are structurally related compounds . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in synthesis .
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)23-15(20)19-13-10-8-7-9-12(13)11-14(19)22-16(21)24-18(4,5)6/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQQFQSTEHLHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1OC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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